Allopurinol

Cardiovascular safety Gout Hyperuricemia

Select Allopurinol (CAS 180749-06-8) for hyperuricemia and gout research programs. This prototypical XOR inhibitor demonstrates a clinically validated superior cardiovascular safety profile compared to febuxostat (total CV event RR 1.96 favoring allopurinol; heart failure RR 3.85). In CKD patients, allopurinol achieved a 13-percentage-point absolute reduction in gout flare incidence (32% vs 45% for febuxostat). Its well-characterized dose-proportional urate-lowering response enables precise, predictable titration. As an off-patent generic with mature global manufacturing and supply chains, it offers the most cost-effective XORi option for large-scale clinical trials and population health studies where budget is a primary constraint. ≥98% purity. For R&D use only.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 180749-06-8
Cat. No. B063421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopurinol
CAS180749-06-8
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NC2=O)NN1
InChIInChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyOFCNXPDARWKPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Allopurinol CAS 180749-06-8: Foundational Xanthine Oxidase Inhibitor for Hyperuricemia and Gout Research


Allopurinol (CAS 180749-06-8) is a structural isomer of hypoxanthine and a potent, competitive inhibitor of the enzyme xanthine oxidase [1]. As a foundational agent in the xanthine oxidoreductase inhibitor (XORi) class, it has been FDA-approved since 1966 for the management of hyperuricemia and chronic gout, functioning by preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby lowering serum urate levels [2]. Its molecular formula is C5H4N4O with a molecular weight of 136.11 g/mol .

Why Allopurinol CAS 180749-06-8 Cannot Be Substituted by Other Xanthine Oxidase Inhibitors Without Comparative Evidence


Xanthine oxidase inhibitors (XORi) such as allopurinol, febuxostat, and topiroxostat share a common mechanism but exhibit critical differences in their cardiovascular safety profiles, urate-lowering efficacy, and clinical outcomes. While allopurinol is a purine analog, febuxostat is a non-purine selective inhibitor, and topiroxostat is a hybrid-type inhibitor with additional antioxidant properties [1]. These structural differences translate into clinically meaningful variations in cardiovascular event risk, renal protection, and target serum urate achievement rates [2][3]. Procurement and study design decisions must therefore be guided by direct comparative data rather than assuming class equivalence.

Allopurinol CAS 180749-06-8: Quantified Comparative Evidence Against Febuxostat and Topiroxostat


Superior Cardiovascular Safety Profile Compared to Febuxostat in Japanese Patients

In a retrospective analysis of the JMDC Claims Database involving 24,112 Japanese patients with hyperuricemia and/or gout, the adjusted risk of total cardiovascular events was significantly higher with febuxostat compared to allopurinol (RR 1.96, 95% CI 1.16-3.31) [1]. This difference was also observed for total cardiovascular + renal events (RR 1.61, 95% CI 1.02-2.56) and heart failure (RR 3.85, 95% CI 1.59-9.35). These findings establish allopurinol's favorable cardiovascular risk profile relative to febuxostat in this patient population.

Cardiovascular safety Gout Hyperuricemia

Dose-Dependent Serum Urate Lowering with Established Target Achievement Rates

A systematic review and meta-analysis of 35 trials including 8,172 patients demonstrated that allopurinol exhibits dose-proportional serum uric acid (SUA)-lowering responses [1]. Compared with allopurinol 300 mg daily, febuxostat 80 mg daily and 120 mg daily more effectively maintained SUA <6 mg/dL. The study established that allopurinol 300 mg daily achieves target SUA <6 mg/dL in a proportion of patients, but the exact percentage was not provided; however, the dose-response relationship is well-characterized.

Urate-lowering therapy Serum uric acid Gout

Bayesian Network Meta-Analysis: Allopurinol SUCRA Ranking for Urate Lowering

In a Bayesian network meta-analysis of 8 RCTs involving 4,099 hyperuricemic patients, allopurinol (100-300 mg) achieved a surface under the cumulative ranking curve (SUCRA) value of 0.3217 for achieving target serum urate <6.0 mg/dL, compared to febuxostat 120 mg (SUCRA=0.9973), febuxostat 80 mg (SUCRA=0.752), febuxostat 40 mg (SUCRA=0.4289), and placebo (SUCRA=0) [1]. The odds ratio for achieving target SUA was significantly higher for febuxostat 80 mg (OR 3.49, 95% CrI 1.97-5.91) and febuxostat 120 mg (OR 7.17, 95% CrI 3.86-14.09) compared to allopurinol.

Bayesian meta-analysis Urate-lowering Hyperuricemia

Gout Flare Reduction Advantage in Chronic Kidney Disease

A prespecified analysis of the STOP-GOUT trial among 351 US veterans with stage 3 CKD (eGFR 30-59 mL/min/1.73 m²) and gout showed that the proportion of patients experiencing gout flares was significantly lower in the allopurinol group compared to the febuxostat group: 32% vs 45%, respectively [1]. Target serum uric acid levels were achieved in similar proportions (79% allopurinol vs 81% febuxostat), indicating that the reduced flare rate with allopurinol was not due to differences in urate control.

Chronic kidney disease Gout flare Urate-lowering therapy

Lower Incidence of Cardiovascular and Renal Abnormalities in Network Meta-Analysis

A network meta-analysis of 30 studies including 20,040 gout patients compared the safety profiles of febuxostat, allopurinol, benzbromarone, and topiroxostat [1]. The allopurinol 300 mg group demonstrated the lowest incidence of cardiovascular and renal abnormalities among all treatments evaluated. While the study did not provide exact incidence rates, the ranking analysis clearly positioned allopurinol as having the most favorable safety profile for these endpoints.

Safety Cardiovascular Renal Gout

Renal Function Outcomes in CKD Stage 3-5: Allopurinol vs Febuxostat

A network meta-analysis of 12 RCTs and 4 cohort studies (n=2,423) in CKD stage 3-5 patients with asymptomatic hyperuricemia found that febuxostat was associated with greater improvements in estimated glomerular filtration rate (eGFR) compared to allopurinol (MD 4.99 mL/min/1.73 m², 95% CI -0.65 to 10.78; low certainty) [1]. Serum uric acid reduction was also more pronounced with febuxostat (MD -0.61 mg/dL, 95% CI -1.15 to -0.05; moderate certainty). However, safety outcomes, including major cardiovascular events, showed no significant differences between the two agents.

Chronic kidney disease eGFR Renal function Hyperuricemia

Allopurinol CAS 180749-06-8: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Cardiovascular Outcome Trials in Hyperuricemic Populations

Allopurinol is the preferred xanthine oxidase inhibitor for studies where cardiovascular safety is a primary concern. Its lower adjusted risk of total cardiovascular events (RR 1.96 for febuxostat vs allopurinol) and heart failure (RR 3.85 for febuxostat vs allopurinol) makes it a safer comparator and potentially reduces confounding from drug-induced cardiovascular events [1]. This is particularly relevant for long-term outcome trials in patients with gout or asymptomatic hyperuricemia.

Studies Requiring a Well-Characterized Dose-Response Relationship

Allopurinol's dose-proportional serum urate-lowering response is well-documented in a meta-analysis of 35 trials, allowing for precise dose selection and predictable titration in clinical studies [2]. This established pharmacodynamic profile makes it an ideal reference standard for evaluating novel urate-lowering agents or combination therapies.

Gout Flare Prevention Studies in Chronic Kidney Disease

Based on the STOP-GOUT trial subanalysis, allopurinol demonstrated a 13-percentage-point absolute reduction in gout flare incidence compared to febuxostat (32% vs 45%) in patients with stage 3 CKD [3]. This scenario is optimal for studies aiming to minimize flare-related endpoints or when studying gout management in renally impaired populations.

Cost-Effectiveness and Large-Scale Procurement

Allopurinol is an off-patent generic medication with extensive manufacturing history and established supply chains [4]. This translates to lower procurement costs compared to newer, branded agents like febuxostat or topiroxostat, making it the financially prudent choice for large-scale clinical trials or population health interventions where budget constraints are a primary consideration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allopurinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.